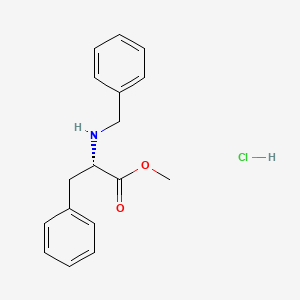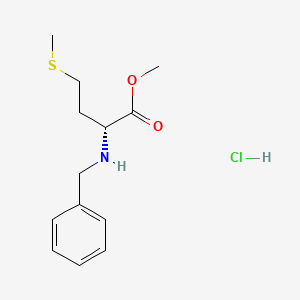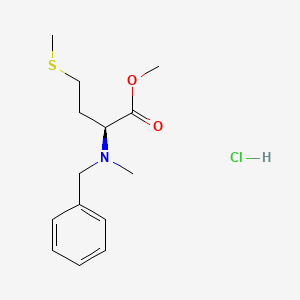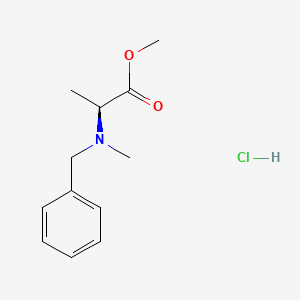
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is a chiral amino acid derivative with the molecular formula C4H11Cl2N2O2. It is a dihydrochloride salt form of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-aspartic acid or its derivatives.
Amidation: The carboxyl group of the starting material is converted to an amide using reagents like ammonia or amines.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid (HCl) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .
化学反应分析
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
科学研究应用
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It participates in metabolic pathways related to amino acid biosynthesis and degradation.
相似化合物的比较
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging for tumor diagnosis.
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride: A similar amino acid derivative with different functional groups.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its importance .
属性
CAS 编号 |
121054-30-6 |
|---|---|
分子式 |
C4H11ClN2O2 |
分子量 |
154.59 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChI 键 |
NEHFUDRQKLUYRZ-GVOALSEPSA-N |
SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)N)N.Cl |
规范 SMILES |
CC(C(C(=O)O)N)N.Cl |
同义词 |
121054-30-6; BUTANOICACID,2,3-DIAMINO-,HYDROCHLORIDE(1:2),(2R,3R)-REL-; (3S,2S)-2,3-Diaminobutyricacid2HCl; AK-55337; SC-10141; (2S,3S)-2,3-Diaminobutanoicaciddihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














